Phthalazin-5-ylmethanamine

Medicinal Chemistry Chemical Synthesis Building Block

Many phthalazine-based drug discovery projects face synthetic inefficiencies due to suboptimal building block reactivity. Phthalazin-5-ylmethanamine (CAS 1784072-85-0) directly addresses this with its 5-methylamine linker, enabling rapid amide bond formation and one-step diversification for VEGFR-2/TGFβ inhibitor libraries. • Conformational flexibility (1 rotatable bond, TPSA 51.8 Ų) optimizes drug-like properties; • 98% purity minimizes side reactions in high-throughput synthesis; • Reduces step count vs. alternative building blocks, accelerating hit-to-lead timelines. Trusted supply from BenchChem supports automated library production with batch-to-batch consistency.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B15252432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalazin-5-ylmethanamine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC2=CN=NC=C2C(=C1)CN
InChIInChI=1S/C9H9N3/c10-4-7-2-1-3-8-5-11-12-6-9(7)8/h1-3,5-6H,4,10H2
InChIKeyZJFAGCFFNVKUKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalazin-5-ylmethanamine Core Properties & Sourcing


Phthalazin-5-ylmethanamine (CAS 1784072-85-0) is a heterocyclic chemical building block with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol, typically supplied at a purity of 98% . The compound features a phthalazine core—a privileged scaffold in medicinal chemistry—functionalized with a primary amine group on a methyl linker, making it a versatile intermediate for amide bond formation and nucleophilic substitution reactions [1].

Handle Methylene-spaced primary amine for efficient amide coupling
Scaffold Conformationally flexible phthalazine core supports diverse derivatization
Quality High-purity supply with documented quality for reproducible synthesis

Phthalazin-5-ylmethanamine: Why It's Irreplaceable


Phthalazine-based building blocks exhibit profound functional divergence depending on the nature and position of substituents on the diazanaphthalene core. The presence of a methylamine group at the 5-position of the phthalazine ring confers distinct reactivity profiles compared to analogs such as 5-aminophthalazine (lacking the methyl spacer) or unsubstituted phthalazine, directly impacting the efficiency of downstream amide coupling, the conformational flexibility of resultant molecules, and ultimately the pharmacological properties of derived compounds [1]. Generic substitution therefore risks synthetic failure or suboptimal biological outcomes in target-focused drug discovery campaigns [2].

! 5‑Aminophthalazine lacks the methylene spacer, potentially reducing amide coupling efficiency with bulky acids.
! Unsubstituted phthalazine requires additional functionalization steps, which may lower overall yield and delay analog access.
! Lower-purity alternatives may introduce side reactions and batch variability, complicating sensitive synthetic workflows.

Phthalazin-5-ylmethanamine Differentiation Evidence


Amide Coupling Efficiency vs. 5-Aminophthalazine

Phthalazin-5-ylmethanamine incorporates a methylene spacer between the phthalazine ring and the primary amine, in contrast to 5-aminophthalazine where the amine is directly attached to the aromatic core. This structural distinction results in an additional rotatable bond (1 vs. 0) and a lower calculated topological polar surface area (TPSA) of 51.8 Ų compared to 64.7 Ų for 5-aminophthalazine . The increased conformational flexibility and reduced polarity facilitate more efficient amide bond formation with sterically demanding carboxylic acid partners, a critical advantage in the synthesis of drug-like molecules requiring optimal pharmacokinetic properties [1].

Amide Coupling Efficiency
Class-level
TPSA reduced by ~12.9 Ų; +1 rotatable bond vs. 5‑aminophthalazine
May support more efficient coupling with sterically demanding, hydrophobic acid partners.
Calculated properties; experimental coupling validation advised.
Medicinal Chemistry Chemical Synthesis Building Block

Derivatization Potential: VEGFR-2 & TGFβ Inhibitors

Phthalazin-5-ylmethanamine serves as a direct precursor to phthalazine-based inhibitors of VEGFR-2 and the TGFβ pathway, whereas simpler analogs like 5-aminophthalazine or unsubstituted phthalazine require additional synthetic steps to achieve comparable substitution patterns. Derivatives of phthalazine featuring amine-containing side chains at the 1- and 4-positions have demonstrated potent VEGFR-2 inhibition with IC50 values as low as 0.11 μM [1] and TGFβ pathway inhibition with IC50 = 0.11 ± 0.02 μM and a selectivity index of approximately 112-fold [2]. The 5-methylamine handle of Phthalazin-5-ylmethanamine enables one-step diversification to access these privileged pharmacophores, whereas alternative building blocks necessitate multi-step sequences to install equivalent functionality [3].

Derivatization Step Reduction
Class-level
Reduces synthetic steps by ~2–3 compared to unsubstituted phthalazine routes
Reported to streamline access to VEGFR‑2 and TGFβ inhibitor scaffolds.
Route analysis based on published methodologies; step count is scaffold‑dependent.
Oncology Kinase Inhibition TGFβ Signaling

Purity & Supply Chain Advantage

Phthalazin-5-ylmethanamine is commercially available at a specified purity of 98% from established chemical suppliers with documented quality control . In contrast, the closely related analog 5-aminophthalazine is often offered at lower purities (typically 95-97%) or with less stringent quality documentation, introducing variability that can compromise the reproducibility of sensitive synthetic transformations [1]. The higher purity specification of Phthalazin-5-ylmethanamine reduces the need for additional purification steps and minimizes the risk of side reactions caused by impurities, thereby improving overall synthetic efficiency and yield consistency [2].

Purity Specification
Specification review
98% (HPLC) vs. typical 95–97% for 5‑aminophthalazine
Higher purity may reduce side reactions and purification burden in automated workflows.
Supplier certificate of analysis available; batch‑to‑batch consistency documented.
Chemical Procurement Quality Control Supply Chain

Phthalazin-5-ylmethanamine Optimal Applications


Targeting VEGFR-2 & TGFβ Pathways

Phthalazin-5-ylmethanamine is ideally suited as a starting material for the synthesis of phthalazine-based inhibitors of VEGFR-2 and the TGFβ pathway. The 5-methylamine handle enables efficient one-step diversification to generate libraries of 1,4-disubstituted phthalazine derivatives with demonstrated IC50 values in the low micromolar to nanomolar range [1]. The reduced synthetic step count compared to alternative building blocks accelerates hit-to-lead optimization campaigns and reduces overall project costs [2].

Conformationally Flexible Amide Drug Candidates

The presence of a methylene spacer between the phthalazine core and the primary amine provides enhanced conformational flexibility (one rotatable bond) and reduced polarity (TPSA = 51.8 Ų) compared to directly attached amine analogs such as 5-aminophthalazine [1]. This property is particularly advantageous for the synthesis of drug candidates requiring balanced hydrophilicity/lipophilicity for optimal membrane permeability and oral bioavailability [2].

High-Throughput Synthesis with Consistent Purity

The commercially specified purity of 98% and documented quality control for Phthalazin-5-ylmethanamine [1] make it a reliable building block for high-throughput parallel synthesis and automated library production. The reduced impurity profile minimizes the occurrence of side reactions and simplifies post-synthesis purification, directly improving the success rate of automated synthetic workflows [2].

Non-Kinase TGFβ Pathway Inhibitors

Phthalazin-5-ylmethanamine provides direct access to the phthalazine scaffold identified as a novel non-kinase inhibitor of the TGFβ pathway, a mechanism of high clinical interest for targeting the tumor microenvironment [1]. The ability to rapidly generate diverse analogs from this building block enables systematic exploration of structure-activity relationships around this promising therapeutic target, which currently lacks FDA-approved small-molecule inhibitors [2].

Application
Selection Property
Validation Focus
VEGFR‑2 / TGFβ inhibitor synthesis
Methylamine handle enables one‑step amide diversification
Coupling efficiency and inhibitor potency assays
Drug‑like molecule design with balanced polarity
Conformational flexibility and moderate calculated TPSA
Permeability and solubility profiling
Parallel synthesis / library production
High purity (≥98%) and documented lot quality
Reproducibility in automated amide coupling
Non‑kinase TGFβ pathway inhibitor research
Scaffold accessibility for SAR exploration
Pathway inhibition and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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